molecular formula C10H16O4 B3013992 (1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2243503-72-0

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No. B3013992
M. Wt: 200.234
InChI Key: FYJGSVOVZWEXDH-NXRLNHOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as 3,6-Dihydroxybicyclo[3.3.1]nonane-9-carboxylic acid and is commonly referred to as DHBNCA.

Scientific Research Applications

Enzymatic Hydrolysis and Synthesis

  • The compound has been used in enzymatic hydrolysis studies. For example, hydrolysis of related bicyclic compounds using lipase from Candida cylindracea resulted in the production of optically active diols, which are key intermediates in the synthesis of crown ethers and podands (Naemura et al., 1988).

Asymmetric Synthesis

  • This compound is involved in asymmetric synthesis, crucial for creating optically active molecules. For instance, a stereoselective synthesis approach was employed for the production of ambrosia beetle pheromones, which are structurally similar to (1R,3S,5S,6S,7R)-6,7-dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid (Mori et al., 1989).

In the Synthesis of Physiologically Active Compounds

  • This compound has also been used in the synthesis of physiologically active compounds. For example, it served as an intermediate in the creation of potential tubulin ligands, demonstrating its utility in medicinal chemistry applications (Zefirova et al., 2008).

Generation of Molecular Complexity

  • The compound's derivatives are instrumental in generating molecular complexity. This has been evidenced in the synthesis of novel amino acids, which are important in the development of peptidomimetics and pharmaceuticals (Garrido et al., 2013).

properties

IUPAC Name

(1R,3S,5S,6S,7R)-6,7-dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-8-3-5-1-6(9(8)12)4-7(2-5)10(13)14/h5-9,11-12H,1-4H2,(H,13,14)/t5-,6+,7+,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJGSVOVZWEXDH-NXRLNHOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1C(C(C2)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H](C[C@H]1[C@@H]([C@@H](C2)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid

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